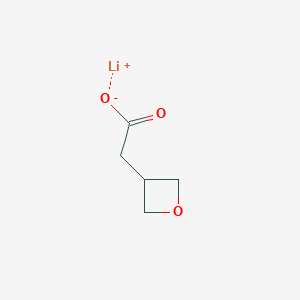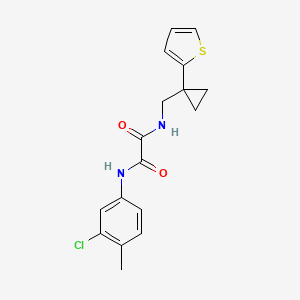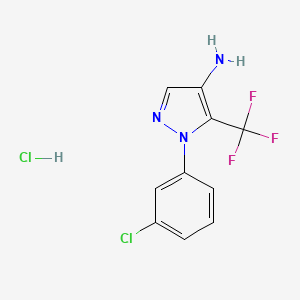
Lithium 2-(oxetan-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Lithium 2-(oxetan-3-yl)acetate” is a chemical compound with the molecular formula C5H7LiO3 . It is a derivative of oxetane, a four-membered cyclic ether . Oxetanes have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .
Synthesis Analysis
The synthesis of new oxetane derivatives, including “this compound”, has been the subject of numerous studies . These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C5H8O3.Li/c6-5(7)1-4-2-8-3-4;/h4H,1-3H2,(H,6,7);/q;+1/p-1 .
Chemical Reactions Analysis
Oxetanes, including “this compound”, have been shown to undergo a variety of chemical reactions. These include ring-opening reactions, which are facilitated by the strain in the small ring . Additionally, oxetanes can undergo rearrangements and ring expansions .
Aplicaciones Científicas De Investigación
Synthesis Applications
Flow Microreactor Synthesis : Lithium 2-(oxetan-3-yl)acetate is utilized in the flow microreactor synthesis of 2,2-disubstituted oxetanes. This method allows for the creation of highly unstable intermediates, such as 2-phenyloxetan-2-yl lithium, which can be trapped with various electrophiles to yield 2-substituted-2-phenyloxetanes. This synthesis is noted for its mild and sustainable approach, showcasing the utility of this compound in organic synthesis (Degennaro et al., 2016).
Polymerization of Bis-Oxetanes : The compound plays a role in the polymerization of bis-oxetanes with oligo-ethylene oxide chains. Lithium salts such as this compound act as initiators in this process, leading to the creation of poly(oxetane)-lithium salt complexes that have potential applications in solid polymer electrolytes (Miwa, Tsutsumi, & Oishi, 2001).
Direcciones Futuras
Oxetanes, including “Lithium 2-(oxetan-3-yl)acetate”, have been increasingly exploited in the chemical sciences, particularly in medicinal chemistry . They have received enormous interest as replacement groups for gem-dimethyl and carbonyl groups with improved physicochemical properties . The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . These features make them attractive motifs for an ever-increasing range of applications in the chemical sciences .
Mecanismo De Acción
Target of Action
Oxetanes, the core structure of this compound, have been employed to improve drugs’ physicochemical properties .
Mode of Action
Oxetanes have been known to undergo reactions such as epoxide ring opening, which could potentially interact with biological targets .
Biochemical Pathways
Oxetanes, in general, are known to be involved in various chemical reactions, including epoxide ring opening and ring closing .
Result of Action
The oxetane motif has been accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .
Action Environment
The stability and reactivity of oxetanes can be influenced by factors such as temperature and the presence of other reactive species .
Propiedades
IUPAC Name |
lithium;2-(oxetan-3-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Li/c6-5(7)1-4-2-8-3-4;/h4H,1-3H2,(H,6,7);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKVGCIEJZZGBL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C(CO1)CC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7LiO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1416271-19-6 |
Source


|
| Record name | lithium(1+) ion 2-(oxetan-3-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2356717.png)

![2-(3,4-dimethylphenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2356724.png)
![4-[3-(Dimethylamino)phenoxy]benzene-1-carbothioamide](/img/structure/B2356725.png)



![Methyl 2-[(3-aminocyclobutyl)-ethylamino]acetate](/img/structure/B2356731.png)
![methyl 2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2356733.png)

![1-(Furan-3-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2356736.png)
![1-[2-(5-Chloro-2-methoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2356737.png)
![2,6-difluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2356738.png)